

N-Benzoylanthranilate: A Keystone Precursor in Modern Organic Synthesis

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Compound of Interest

Compound Name: *N-Benzoylanthranilate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzoylanthranilate, and its corresponding acid form, N-benzoylanthranilic acid, represent a critical class of organic compounds that serve as versatile precursors in the synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of **N-benzoylanthranilate**, including its synthesis, physicochemical properties, and its pivotal role as a building block in the development of pharmaceuticals, particularly in the construction of quinazolinone scaffolds.

Physicochemical Properties

N-Benzoylanthranilic acid, the conjugate acid of **N-benzoylanthranilate**, is an amidobenzoic acid characterized by a benzamido group at the 2-position of a benzoic acid core.^[1] This structural motif imparts a unique combination of reactivity and stability, making it an ideal starting material for complex molecular architectures.

Table 1: Physicochemical Properties of N-Benzoylanthranilic Acid

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₁ NO ₃	[1]
Molecular Weight	241.24 g/mol	[1]
Melting Point	183.00 °C	[1]
Boiling Point	341.00 to 342.00 °C	[1]
LogP	3.54	[1]
Solubility	Slightly soluble in water	[1][2]

Synthesis of N-Benzoylanthranilate Precursors

The synthesis of N-substituted anthranilic acid derivatives is a crucial first step in many synthetic pathways. Various methods have been developed to achieve this, including classical approaches and modern solid-phase techniques.

General Synthesis of N-Acyl Anthranilic Acids

A common method for the preparation of N-acyl anthranilic acids involves the condensation of anthranilic acid with an appropriate acyl chloride.[3] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

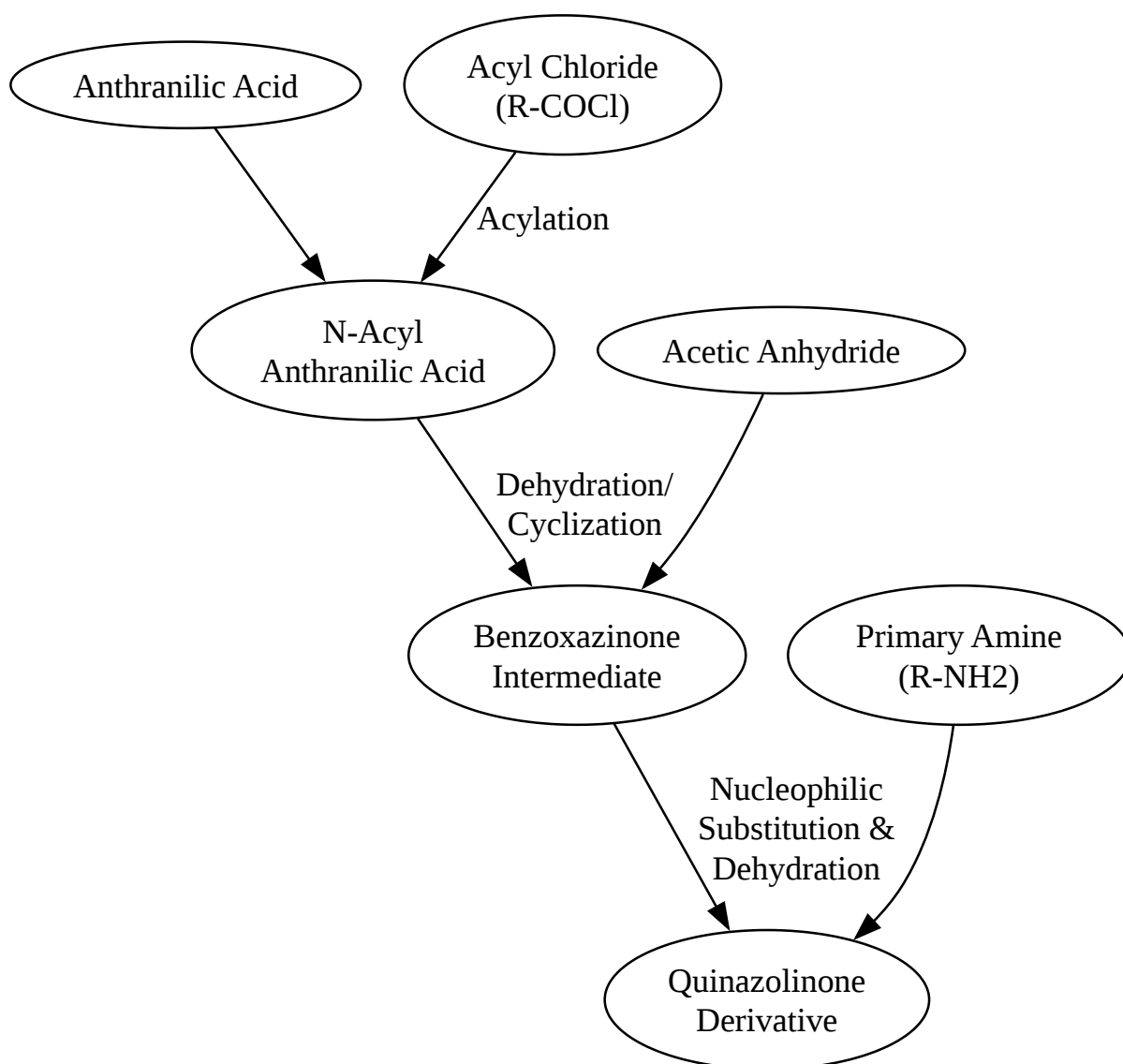
Experimental Protocol: Synthesis of N-Butyryl Anthranilic Acid[4]

- Materials: Anthranilic acid, butyryl chloride, suitable solvent (e.g., dichloromethane), and a base (e.g., triethylamine).
- Procedure:
 - Dissolve anthranilic acid (1 equivalent) in the chosen solvent.
 - Add the base (1.5 equivalents) to the solution.
 - Cool the reaction mixture to 0°C.
 - Add butyryl chloride (1.1 equivalents) dropwise to the stirred solution.

- Continue stirring at 0°C for 4-5 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, purify the product by column or thin-layer chromatography.

N-Benzoylanthranilate in the Synthesis of Quinazolinones

One of the most significant applications of **N-benzoylanthranilate** precursors is in the synthesis of quinazolinones. These heterocyclic compounds are prevalent in medicinal chemistry due to their wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.^{[3][5]} The general strategy involves the cyclization of an N-acyl anthranilic acid to form a benzoxazinone intermediate, which is then reacted with an amine to yield the desired quinazolinone.^{[3][4]}



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Figure 1. General synthetic pathway to quinazolinone derivatives.

Experimental Protocol: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones[4]

- Step 1: Synthesis of N-Acyl Anthranilic Acid: Follow the protocol described above.
- Step 2: Formation of the Benzoxazinone Intermediate: React the N-acyl anthranilic acid with acetic anhydride to facilitate ring closure and dehydration.

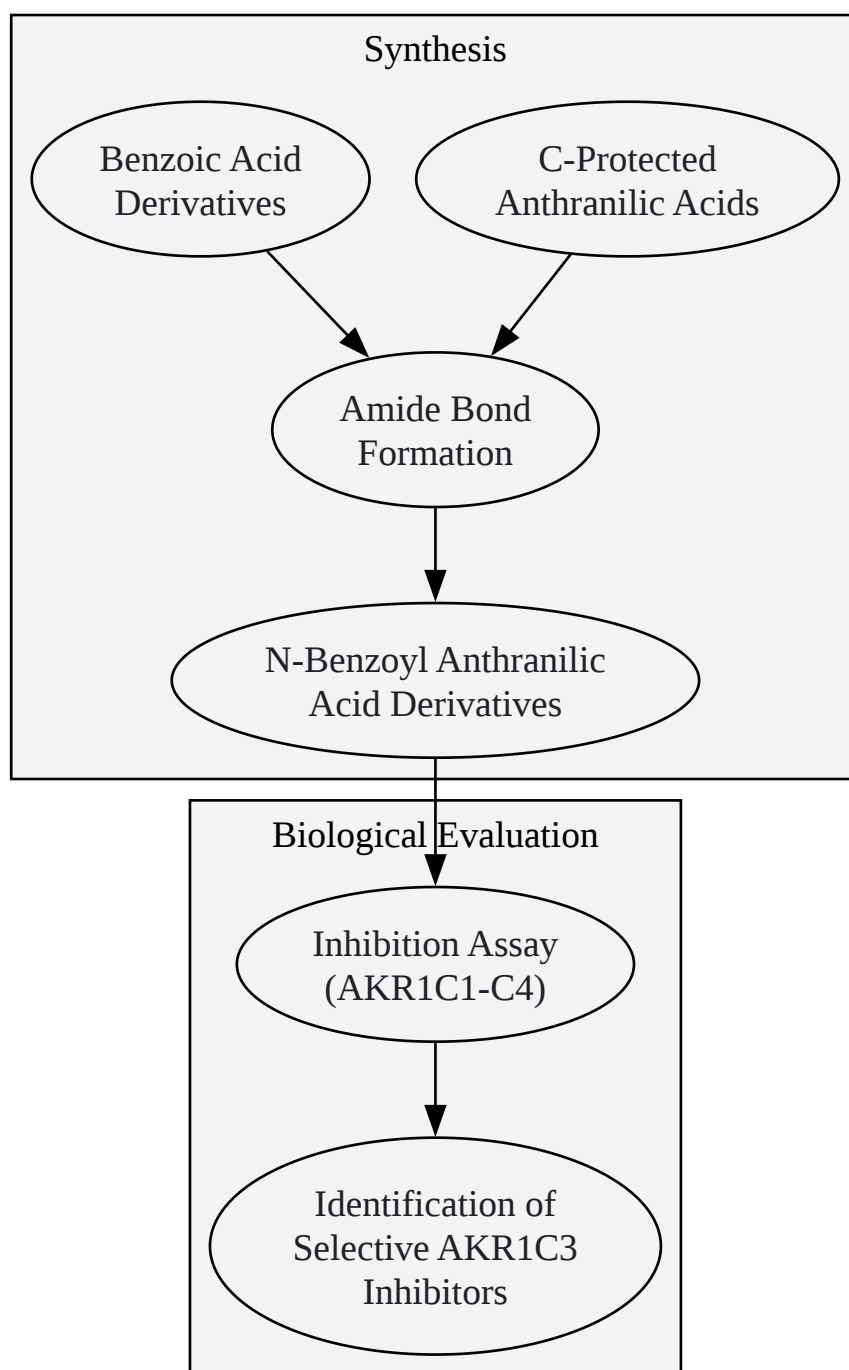
- Step 3: Synthesis of Quinazolinone: Reflux the benzoxazinone intermediate with a primary amine. This results in a nucleophilic substitution at the carbonyl carbon, followed by dehydration to form the quinazolinone ring system.

Table 2: Yields of Synthesized Quinazolinone Derivatives[3][4]

Starting Amine	Resulting Quinazolinone	Yield (%)
Aniline	2-Substituted-3-phenyl-4(3H)-quinazolinone	Not specified
Benzylamine	2-Substituted-3-benzyl-4(3H)-quinazolinone	Not specified
Hydrazine Hydrate	3-Amino-2-substituted-quinazoline-4(3H)-one	37% (for a specific derivative) [3]

N-Benzoylanthranilate Derivatives in Drug Discovery

The structural framework of N-benzoylanthranilic acid has been exploited in the development of various therapeutic agents. For instance, a series of N-benzoyl anthranilic acid derivatives have been synthesized and identified as selective inhibitors of aldo-keto reductase AKR1C3, an important drug target.[6]



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Figure 2. Workflow for the development of AKR1C3 inhibitors.

The synthesis of these inhibitors involves the formation of an amide bond between the carboxylic group of benzoic acid derivatives and the amino moiety of C-protected anthranilic acids.[6] The carboxylic acids are first converted to their more reactive acid chlorides using

thionyl chloride (SOCl₂), followed by the addition of the corresponding C-protected anthranilic acid derivative.[6]

Table 3: Inhibitory Activity of N-Benzoyl Anthranilic Acid Derivatives against AKR1C3[6]

Compound	IC ₅₀ (μM) for AKR1C3
10	0.31
13	0.35

These findings highlight the potential of the **N-benzoylanthranilate** scaffold as a template for the design of potent and selective enzyme inhibitors. The straightforward synthetic procedures allow for the introduction of new functionalities at various positions on both phenyl rings, offering a promising avenue for further optimization and the development of next-generation therapeutics.[6]

Conclusion

N-Benzoylanthranilate and its derivatives are indispensable precursors in organic synthesis, providing a reliable and adaptable platform for the construction of complex heterocyclic systems. Their utility in the synthesis of quinazolinones and other biologically active molecules underscores their importance in medicinal chemistry and drug discovery. The synthetic methodologies outlined in this guide, coupled with the potential for further structural diversification, ensure that **N-benzoylanthranilate** will remain a key building block for researchers and scientists in the years to come.

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